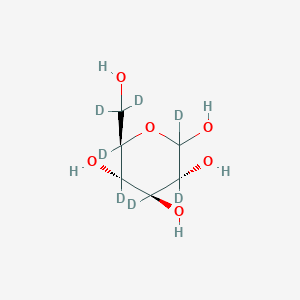

D-Glucose-1,2,3,4,5,6,6-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Glucose-1,2,3,4,5,6,6-d7 is a stable isotope and a simple sugar containing six carbon atoms in the cyclic form .

Synthesis Analysis

This compound can be used as a dopant in the process of controlling the quality of grape juice contaminated by apple juice using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry [ESI (-) FT-ICR MS] . It has also been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard .Molecular Structure Analysis

The empirical formula of this compound is C6H5D7O6 . It is a monosaccharide with six carbon atoms in the cyclic form .Chemical Reactions Analysis

This compound can be used in various applications. For instance, it can be used as a dopant in the process of controlling the quality of grape juice contaminated by apple juice . It has also been used in metabolic tracer studies and for fatty acid synthesis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.20 . It is a powder form substance . The melting point is 150-152 °C (dec) (lit.) .Wissenschaftliche Forschungsanwendungen

Brain Imaging and Metabolism

2-Deoxy-D-glucose (2DG), a molecule similar to D-Glucose-1,2,3,4,5,6,6-d7, is significant in inferring glucose uptake and metabolism. Nasrallah et al. (2013) demonstrated that 2DG and 2DG-6-phosphate can be detected in 1H magnetic resonance imaging (MRI) through chemical exchange saturation transfer (CEST). This method allows imaging of deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling, presenting a new approach for using MRI techniques to image brain glucose assimilation (Nasrallah et al., 2013).

Diabetes Research

Machine learning and data mining methods are being applied in diabetes research, where extensive data generation requires intelligent transformation into valuable knowledge. In the context of diabetes, understanding glucose metabolism is crucial. The work by Kavakiotis et al. (2017) systematically reviews the application of these techniques in diabetes research, particularly concerning glucose metabolism (Kavakiotis et al., 2017).

Glucose Utilization Measurement

Sokoloff et al. (1977) developed a method for measuring glucose consumption rates in the brain using 2-deoxy-D-[14C]glucose ([14C]DG), a tracer for glucose exchange. This method can be applied to most laboratory animals and provides a way to measure local cerebral glucose consumption (Sokoloff et al., 1977).

Metabolic Trapping and Imaging

Gallagher et al. (1978) studied the distribution of [18F]2-deoxy-2-fluoro-D-glucose (F-18-DG), which has similarities with this compound. Their research revealed the process of metabolic trapping within certain organs, influencing glucose utilization. This principle is fundamental in designing radiopharmaceuticals and metabolic probes for in vivo studies (Gallagher et al., 1978).

Glucose Transport Measurement in Skeletal Muscle

Hansen, Gulve, and Holloszy (1994) evaluated the use of 2-deoxyglucose (2-DG) for measuring glucose transport activity in rat skeletal muscles, which is relevant to the study of glucose transport mechanisms in various tissues (Hansen et al., 1994).

Cancer Research

Rivlin et al. (2013) used the glucose analogs 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG) in CEST-MRI for cancer research. These analogs, similar to this compound, are preferentially taken up by cancer cells. This approach can potentially replace PET/CT or PET/MRI for cancer research and clinical applications (Rivlin et al., 2013).

Stem-Cell Based Models in Diabetes Research

Rogal et al. (2019) discussed the integration of DM-relevant stem cells into microphysiological environments provided by the organ-on-a-chip technology. This innovative approach is vital for developing advanced human in vitro models to identify novel treatment options for diabetes, where glucose metabolism is a key focus (Rogal et al., 2019).

Wirkmechanismus

Safety and Hazards

D-Glucose-1,2,3,4,5,6,6-d7 may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

Zukünftige Richtungen

Eigenschaften

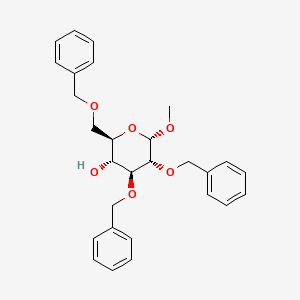

| { "Design of the Synthesis Pathway": "The synthesis of D-Glucose-1,2,3,4,5,6,6-d7 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product. The key steps in this synthesis pathway include protection of the hydroxyl groups, selective oxidation of the primary alcohol, and deprotection of the hydroxyl groups to yield the deuterated glucose molecule.", "Starting Materials": ["Deuterium oxide (D2O)", "D-Glucose", "Acetone", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Toluene", "Triethylamine (TEA)", "Tetra-n-butylammonium fluoride (TBAF)"], "Reaction": ["Protection of hydroxyl groups using acetone and NaBH4", "Selective oxidation of primary alcohol using NaIO4", "Deprotection of hydroxyl groups using HCl and MeOH", "Conversion of glucose to glucose pentaacetate using acetic anhydride and TEA", "Deprotection of glucose pentaacetate using NaOH and MeOH", "Deuterium exchange using D2O and TBAF"] } | |

CAS-Nummer |

23403-54-5 |

Molekularformel |

C6H12O6 |

Molekulargewicht |

187.20 g/mol |

IUPAC-Name |

(3R,4S,5S,6S)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2,2D,3D,4D,5D,6D |

InChI-Schlüssel |

WQZGKKKJIJFFOK-KMTOWNPSSA-N |

Isomerische SMILES |

[2H][C@@]1([C@]([C@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

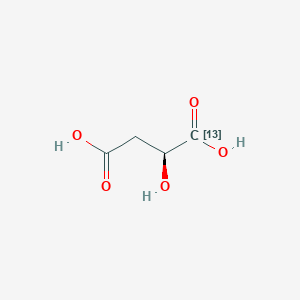

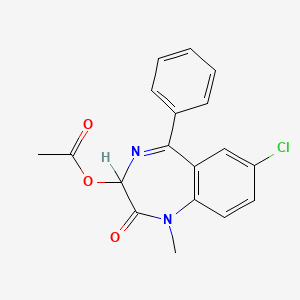

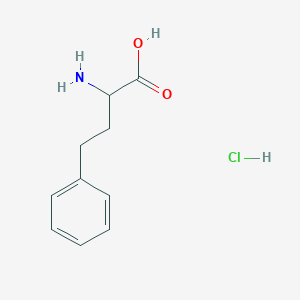

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)

![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)